molecular formula C7H8INO2 B8562748 1-Methyl-3-iodo-4-methoxypyridin-2-one CAS No. 571168-90-6

1-Methyl-3-iodo-4-methoxypyridin-2-one

Cat. No. B8562748
M. Wt: 265.05 g/mol
InChI Key: YTNZBIYIOZFOJQ-UHFFFAOYSA-N
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Patent
US07745454B2

Procedure details

A mixture of 2,4-dihydroxy-3-iodopyridine (1.0 eq), Cs2CO3 (2.0 eq), MeI (10.0 eq) and anhydrous DMF was stirred at 40° C. for 72 h, and then the DMF and remaining MeI were evaporated. The residue was treated with aqueous NaS2O3, and the mixture was extracted five times with CH2Cl2. The CH2Cl2 extracts were treated with MgSO4, filtered, and evaporated. The residue was recrystallized from hexanes/CH2Cl2 to give 1-methyl-3-iodo-4-methoxypyridin-2-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([I:8])=[C:6]([OH:9])[CH:5]=[CH:4][N:3]=1.[C:10]([O-:13])([O-])=O.[Cs+].[Cs+].[CH3:16]I>CN(C=O)C>[CH3:2][N:3]1[CH:4]=[CH:5][C:6]([O:9][CH3:16])=[C:7]([I:8])[C:10]1=[O:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC=CC(=C1I)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at 40° C. for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were evaporated
ADDITION
Type
ADDITION
Details
The residue was treated with aqueous NaS2O3
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted five times with CH2Cl2
ADDITION
Type
ADDITION
Details
The CH2Cl2 extracts were treated with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hexanes/CH2Cl2

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CN1C(C(=C(C=C1)OC)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.